Home > Products > Screening Compounds P138688 > Fluticasone furoate
Fluticasone furoate - 397864-44-7

Fluticasone furoate

Catalog Number: EVT-268445
CAS Number: 397864-44-7
Molecular Formula: C27H29F3O6S
Molecular Weight: 538.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluticasone furoate is a synthetic glucocorticoid, a class of steroid hormones, that is used primarily for its anti-inflammatory properties. [, , ] It is structurally similar to fluticasone propionate, but exhibits higher affinity for the glucocorticoid receptor. [, ] Unlike some other glucocorticoid esters that act as prodrugs, fluticasone furoate is not metabolized to fluticasone and its pharmacological activity is mediated by the entire molecule. []

Fluticasone Propionate

Compound Description: Fluticasone propionate (FP) is a glucocorticoid used to treat various inflammatory conditions like asthma and allergic rhinitis. It acts by binding to the glucocorticoid receptor, but exhibits a lower affinity compared to fluticasone furoate. []

Relevance: Fluticasone propionate and fluticasone furoate share the same steroidal backbone but differ in their ester substituents, with propionate in FP and furoate in fluticasone furoate. This difference impacts their physicochemical properties, including solubility, tissue affinity, and subsequently their pharmacokinetic and pharmacodynamic profiles. Notably, fluticasone furoate demonstrates a higher affinity for the glucocorticoid receptor, necessitating a lower daily dose for therapeutic effect. []

Vilanterol Trifenatate

Compound Description: Vilanterol trifenatate is a long-acting β2-agonist (LABA) often used in combination with inhaled corticosteroids (ICS) for treating asthma and chronic obstructive pulmonary disease (COPD). [, ]

Relevance: Vilanterol trifenatate is frequently co-formulated with fluticasone furoate in dry powder inhalers (DPI), offering a synergistic therapeutic effect in managing respiratory diseases. This combination capitalizes on the anti-inflammatory action of fluticasone furoate and the bronchodilatory effect of vilanterol trifenatate. [, ]

Umeclidinium Bromide

Compound Description: Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) employed in managing COPD. It functions by blocking the bronchoconstrictive effects of acetylcholine in the airways. [, ]

Relevance: Umeclidinium bromide is incorporated, along with fluticasone furoate and vilanterol trifenatate, in single-inhaler triple therapy for COPD. This combination therapy, known to be more effective than dual therapies, leverages the therapeutic benefits of all three compounds. [, ]

Budesonide

Compound Description: Budesonide is an inhaled corticosteroid used to manage asthma and COPD. It exerts anti-inflammatory effects by binding to the glucocorticoid receptor. [, ]

Relevance: Budesonide, often co-formulated with formoterol fumarate (a LABA) for treating COPD, presents an alternative treatment option to fluticasone furoate-containing combinations. While both combinations are effective, a matching-adjusted indirect comparison suggests a potential mortality risk reduction with budesonide/glycopyrrolate/formoterol fumarate over fluticasone furoate/umeclidinium/vilanterol in patients with moderate-to-very severe COPD. [, ]

GW694301X (M10)

Compound Description: GW694301X, also referred to as M10, is the major metabolite of fluticasone furoate in humans. It is formed by the removal of the S-fluoromethyl carbothioate group from the parent compound. []

Relevance: GW694301X is a key metabolite identified in both plasma and feces after the administration of fluticasone furoate, highlighting the significant metabolic pathway of fluticasone furoate. The detection of GW694301X underscores the extensive metabolism fluticasone furoate undergoes within the body. []

Mometasone Furoate

Compound Description: Mometasone furoate is a potent intranasal corticosteroid used in the management of allergic rhinitis. [, ]

Relevance: Similar to fluticasone furoate, mometasone furoate serves as an effective treatment for allergic rhinitis. Clinical studies comparing the two compounds for treating allergic rhinoconjunctivitis suggest that both medications effectively alleviate symptoms, although fluticasone furoate may demonstrate greater efficacy in reducing ocular symptoms. [, ]

Source and Classification

Fluticasone furoate is classified as a tetracyclic steroid. It contains nine stereogenic centers and is specifically the isomer with the configuration of 6S, 8S, 9R, 10S, 11S, 13S, 14S, 16R, and 17R. This compound has been shown to have high lipophilicity and low solubility in water, making it suitable for inhalation therapies. It is primarily available in nasal spray formulations and is known for its prolonged action due to its slow dissolution rate in the respiratory tract .

Synthesis Analysis

The synthesis of fluticasone furoate involves several key steps:

  1. Starting Material: The synthesis begins with flumethasone as the steroidal precursor.
  2. Key Intermediate Preparation: A crucial intermediate is produced through a series of reactions that include reduction and acylation processes.
  3. Formation of Fluticasone Furoate: The final product is obtained by reacting an intermediate with a fluoromethylating reagent in the presence of triethylamine as an acid-binding agent. This reaction typically occurs at temperatures ranging from -10°C to 30°C .
  4. Purification: The product undergoes crystallization and filtration to achieve high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Fluticasone furoate has a complex molecular structure characterized by:

  • Molecular Formula: C22_{22}H25_{25}F2_{2}O4_{4}S
  • Molecular Weight: Approximately 398.5 g/mol
  • Polymorphism: The compound exists in three polymorphic forms, with Form 1 being thermodynamically stable at room temperature. This form can exist as acicular or tetragonal pyramidal crystals, which are preferred for their enhanced flow properties .

Spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction have confirmed its chemical structure and purity .

Chemical Reactions Analysis

Fluticasone furoate participates in several chemical reactions:

  • Acylation Reactions: These reactions are crucial during the synthesis phase where acyl chlorides react with hydroxyl groups present in the steroid backbone.
  • Reduction Reactions: The carbonyl groups in intermediates are often reduced to alcohols to facilitate further modifications.
  • Fluoromethylation: A key step in synthesizing fluticasone furoate involves introducing fluoromethyl groups using specialized reagents under controlled conditions to enhance its pharmacological activity .

These reactions are carefully controlled to optimize yield and minimize impurities.

Mechanism of Action

Fluticasone furoate exerts its therapeutic effects primarily through:

  • Glucocorticoid Receptor Agonism: It binds to glucocorticoid receptors in target tissues, leading to the activation of anti-inflammatory pathways.
  • Inhibition of Inflammatory Cytokines: Fluticasone furoate suppresses the activation of nuclear factor kappa B (NFκB) and activator protein 1 (AP-1), which are critical in inflammatory responses. This inhibition results in decreased levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 .
  • Transactivation Effects: The compound enhances the transcriptional activity of genes that encode anti-inflammatory proteins while simultaneously repressing pro-inflammatory genes.

This dual mechanism contributes to its effectiveness in managing conditions like asthma and allergic rhinitis.

Physical and Chemical Properties Analysis

Fluticasone furoate possesses several notable physical and chemical properties:

  • Solubility: Practically insoluble in water but slightly soluble in organic solvents such as acetone and dimethyl sulfoxide.
  • Stability: Exhibits good stability under normal storage conditions but requires protection from moisture due to its non-hygroscopic nature.
  • Particle Size Distribution: The micronized form has been developed to enhance pulmonary delivery efficiency through inhalation devices .

These properties are critical for ensuring optimal delivery and therapeutic efficacy.

Applications

Fluticasone furoate is widely used in clinical settings:

  • Allergic Rhinitis Treatment: As a nasal spray formulation (e.g., Avamys), it effectively reduces symptoms associated with allergic rhinitis.
  • Asthma Management: It is utilized as part of combination therapies for asthma patients due to its potent anti-inflammatory effects.
  • Chronic Obstructive Pulmonary Disease (COPD): Emerging studies suggest potential benefits in managing COPD symptoms through inhaled formulations.

Research continues into additional applications within respiratory medicine, highlighting fluticasone furoate's versatility as a therapeutic agent .

Molecular Mechanisms of Action

Glucocorticoid Receptor Interactions and Binding Affinity Dynamics

Fluticasone furoate (FF) exhibits superior glucocorticoid receptor (GR) binding kinetics that underpin its enhanced anti-inflammatory efficacy. Studies using human lung cytosol reveal FF has a relative receptor affinity (RRA) of 2,989 ± 135 when referenced to dexamethasone (RRA = 100), exceeding fluticasone propionate (FP; RRA 1,775) and mometasone furoate (MF; RRA 2,244) [2] [6]. This exceptional affinity stems from:

  • Rapid Association: FF demonstrates faster association kinetics (k~Ass~ = 3.0 × 10⁶ M⁻¹min⁻¹) compared to FP [2] [5].
  • Slow Dissociation: The FF-GR complex has a dissociation half-life of 10.6 hours, significantly longer than FP (8.3 hours) and dexamethasone (1.5 hours) [5] [6]. This prolonged binding sustains transcriptional regulation.
  • Tissue Retention: FF displays pronounced retention in human lung tissue in vitro, exceeding MF and correlating with prolonged local activity [2].

Table 1: Comparative Glucocorticoid Receptor Binding Kinetics [2] [5] [6]

CompoundRelative Receptor Affinity (RRA)Association Rate (k~Ass~, M⁻¹min⁻¹)Dissociation Half-life (h)
Dexamethasone100 (Reference)1.0 × 10⁵1.5
Fluticasone propionate (FP)1,7751.8 × 10⁶8.3
Mometasone furoate (MF)2,2442.5 × 10⁶7.1
Fluticasone furoate (FF)2,9893.0 × 10⁶10.6

Modulation of Inflammatory Gene Expression via NF-κB and MAPK Pathways

FF potently suppresses key pro-inflammatory signaling pathways:

  • NF-κB Pathway Inhibition: Ligand-bound FF-GR complexes directly bind to and inhibit nuclear factor-kappa B (NF-κB), a master regulator of cytokines (e.g., IL-8, TNF-α) and chemokines involved in airway inflammation [3] [4]. This transrepression mechanism prevents NF-κB from activating target gene promoters. FF also enhances the expression of IκBα, the endogenous inhibitor of NF-κB [3].

  • MAPK Pathway Regulation: FF upregulates mitogen-activated protein kinase phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK kinases [7] [10]. This action attenuates downstream inflammatory signaling. In bronchial epithelial cells exposed to cigarette smoke, FF uniquely restores expression of SOCS-3 (Suppressor of Cytokine Signaling 3), a critical negative regulator of JAK/STAT pathways, more effectively than MF [7]. SOCS-3 induction by FF correlates with significant reductions in IL-8 production [7] [10].

  • Synergistic Effects with β2-Agonists: Combining FF with long-acting β2-agonists like salmeterol enhances GR nuclear translocation and MKP-1 expression in neutrophils, leading to amplified suppression of IL-8 release compared to either agent alone [10].

Table 2: Key Anti-Inflammatory Mechanisms of Fluticasone Furoate via Gene Regulation

PathwayMolecular TargetEffect of FFFunctional Outcome
NF-κB SignalingGR-NF-κB interactionDirect physical interference with NF-κB DNA binding [3]↓ TNF-α, IL-1β, IL-8, GM-CSF
IκBα expressionEnhanced synthesis [3]Sequestration of NF-κB in cytoplasm
MAPK SignalingMKP-1 expressionUpregulated [7] [10]Inactivation of p38/JNK → ↓ inflammation
JAK/STAT ModulationSOCS-3 expressionPotent restoration in smoke-exposed cells [7]↓ STAT activation → ↓ cytokine signaling

Anti-Eosinophilic and Mast Cell Stabilization Mechanisms

FF exerts direct effects on inflammatory cells critical in allergic asthma and rhinitis:

  • Eosinophil Suppression: FF reduces eosinophil migration, survival, and activation within airway tissues. It directly inhibits cytokine production (e.g., IL-5, GM-CSF) from T-cells and epithelial cells, which are essential for eosinophil recruitment and persistence [1] [3]. Clinical studies correlate this with reduced eosinophilic infiltration in nasal and bronchial mucosa [1] [4].

  • Mast Cell Stabilization: FF inhibits mast cell degranulation and the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized leukotrienes (LTB4) and prostaglandins (PGD2) [1] [4]. This occurs partly through FF's suppression of IgE-dependent activation pathways and stabilization of mast cell membranes.

  • Epithelial Barrier Protection: In human bronchial epithelial cells, FF demonstrates superior efficacy over FP and MF in preserving epithelial integrity and reducing protease-induced permeability, limiting allergen penetration and subsequent immune cell activation [4] [7].

Comparative Analysis of Receptor Affinity Relative to Fluticasone Propionate and Dexamethasone

The enhanced GR affinity of FF translates to distinct pharmacological advantages:

  • Structural Determinants: FF's 17α-furoate ester group confers greater lipophilicity and slower receptor dissociation compared to FP's 17α-propionate ester [2] [6]. This structural modification enhances tissue retention and prolongs GR occupancy.

  • Quantitative Affinity Differences: As shown in Table 1, FF’s RRA is ~1.7-fold higher than FP (2,989 vs. 1,775) and ~29.9-fold higher than dexamethasone [2] [4] [6]. This higher affinity allows FF to achieve equivalent or superior anti-inflammatory effects at lower molar concentrations. For example, FF inhibits TNF-α production at IC₅₀ values 5-10 times lower than FP in vitro [4] [7].

  • Clinical Relevance of Affinity: While higher RRA enables potent local effects with once-daily dosing, experts caution that potency differences can be mitigated by dose adjustments [8] [9]. FF's clinical efficacy stems from a combination of high affinity, prolonged tissue retention, and slow systemic clearance rather than affinity alone.

Properties

CAS Number

397864-44-7

Product Name

Fluticasone furoate

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H29F3O6S

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

XTULMSXFIHGYFS-VLSRWLAYSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Solubility

Insoluble

Synonyms

Fluticasone furoate, Avamys, Veramyst, Allermist

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.